molecular formula C15H11BrClN3O4 B4562872 N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide

Cat. No.: B4562872
M. Wt: 412.62 g/mol
InChI Key: ZEARROCWQXMVFE-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H11BrClN3O4 and its molecular weight is 412.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.96215 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

Research has demonstrated that derivatives of hydrazinecarboxamide, such as N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, show promise in anticancer and antioxidant activities. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, including HeLa, IMR-32, and MCF-7, using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The studies indicate that substitutions with different halides at specific positions can enhance their anticancer and antioxidant properties, suggesting a potential role in developing therapeutic agents for conditions such as cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

Antimicrobial and Antifungal Applications

Novel syntheses have led to the creation of compounds with significant antimicrobial and antifungal activities. For instance, multi-component one-pot synthesis techniques have been employed to develop derivatives that exhibit potent antibacterial and antifungal properties. Such research underscores the utility of these compounds in addressing microbial and fungal infections, which are of considerable interest in pharmaceutical sciences and could lead to the development of new classes of antimicrobial and antifungal agents (El‐Emary & Abd El-Mohsen, 2012).

Analgesic Applications

The synthesis of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety has been explored for their potential analgesic activity. These studies involve the preparation of compounds through various chemical reactions and their subsequent evaluation for pain-relieving properties. Such research contributes to the ongoing search for more effective and safer analgesics, highlighting the versatility of N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide derivatives in medicinal chemistry applications (Saad, Osman, & Moustafa, 2011).

Anti-Inflammatory Applications

Compounds derived from hydrazinecarboxamide have also been studied for their anti-inflammatory activity. Research focusing on indolyl azetidinones, for example, has led to the development of compounds that show potential in treating inflammation. These findings are significant for the pharmaceutical industry, as there is a continuous demand for new anti-inflammatory agents with fewer side effects and improved efficacy (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O4/c16-8-1-3-11(17)10(5-8)14(21)19-20-15(22)18-9-2-4-12-13(6-9)24-7-23-12/h1-6H,7H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARROCWQXMVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide
Reactant of Route 6
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N-1,3-benzodioxol-5-yl-2-(5-bromo-2-chlorobenzoyl)hydrazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.